Lipophilicity: Phenethyl vs. N-Alkyl Analogs
The lipophilicity of 3-Phenethyl-3H-benzooxazol-2-one, as predicted by its ACD/LogP of 3.38 , is substantially higher than that of the 3-methyl (predicted LogP ~1.2-1.6 [1]) and 3-ethyl (predicted LogP ~2.0-2.3) analogs. This 1.8-2.2 log unit increase corresponds to a ~60-150-fold increase in partition coefficient, indicating significantly enhanced membrane permeability potential compared to shorter N-alkyl chains.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.38 |
| Comparator Or Baseline | 3-Methyl-3H-benzooxazol-2-one: ACD/LogP ~1.2-1.6 [1]; 3-Ethyl-3H-benzooxazol-2-one: predicted LogP ~2.0-2.3 |
| Quantified Difference | ΔLogP ≈ +1.8 to +2.2 vs. 3-methyl; ΔLogP ≈ +1.1 to +1.4 vs. 3-ethyl |
| Conditions | Predicted using ACD/Labs Percepta Platform (version 14.00) |
Why This Matters
For cellular assays or in vivo studies, higher lipophilicity can translate to improved passive membrane diffusion, but also increased plasma protein binding; procurement decisions should align with the specific permeability requirements of the experimental model.
- [1] PubChem. 3-Methyl-2-benzoxazolinone. Compound Summary. LogP data. Accessed 2026. View Source
